molecular formula C9H10N2O5 B13894229 3-Methoxy-4-(methylamino)-5-nitrobenzoic acid

3-Methoxy-4-(methylamino)-5-nitrobenzoic acid

Cat. No.: B13894229
M. Wt: 226.19 g/mol
InChI Key: YPAAHCCHHYGLAY-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methylamino)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group, a methylamino group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(methylamino)-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 3-methoxybenzoic acid to introduce the nitro group. This is followed by the methylation of the amino group using methylamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(methylamino)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can produce quinones.

Scientific Research Applications

3-Methoxy-4-(methylamino)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(methylamino)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and methylamino groups may also contribute to the compound’s overall biological activity by affecting its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-methylbenzoic acid
  • 3-Methoxy-4-methylamphetamine
  • Methyl 3-methoxy-4-methylbenzoate

Uniqueness

3-Methoxy-4-(methylamino)-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

3-methoxy-4-(methylamino)-5-nitrobenzoic acid

InChI

InChI=1S/C9H10N2O5/c1-10-8-6(11(14)15)3-5(9(12)13)4-7(8)16-2/h3-4,10H,1-2H3,(H,12,13)

InChI Key

YPAAHCCHHYGLAY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1OC)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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